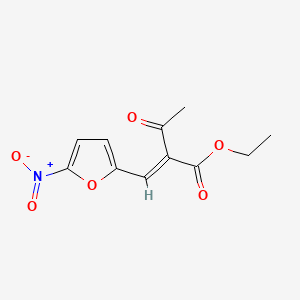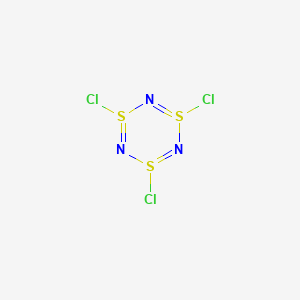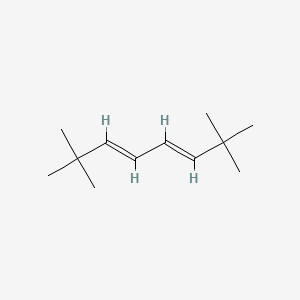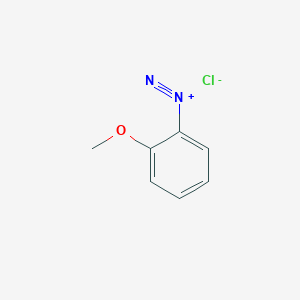![molecular formula C16H34O2Si B14153089 2-[3-(Trimethylsilyl)propyl]decanoic acid CAS No. 88729-67-3](/img/structure/B14153089.png)
2-[3-(Trimethylsilyl)propyl]decanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trimethylsilyl)propyl]decanoic acid is an organic compound with the molecular formula C16H34O2Si It is characterized by the presence of a trimethylsilyl group attached to a propyl chain, which is further connected to a decanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trimethylsilyl)propyl]decanoic acid typically involves the introduction of the trimethylsilyl group to a propyl chain, followed by its attachment to a decanoic acid molecule. One common method involves the reaction of 3-(trimethylsilyl)propyl bromide with decanoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trimethylsilyl)propyl]decanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3-(Trimethylsilyl)propyl]decanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: Investigated for its potential role in modifying biological molecules and enhancing their stability.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(Trimethylsilyl)propyl]decanoic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group imparts hydrophobicity and steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Decanoic acid: A simpler fatty acid without the trimethylsilyl group.
3-(Trimethylsilyl)propylamine: Contains the trimethylsilyl group but with an amine instead of a carboxylic acid.
Trimethylsilyl chloride: A reagent commonly used to introduce the trimethylsilyl group into other molecules.
Uniqueness
2-[3-(Trimethylsilyl)propyl]decanoic acid is unique due to the combination of the trimethylsilyl group and the decanoic acid moiety. This structural feature imparts specific chemical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
88729-67-3 |
|---|---|
Molecular Formula |
C16H34O2Si |
Molecular Weight |
286.52 g/mol |
IUPAC Name |
2-(3-trimethylsilylpropyl)decanoic acid |
InChI |
InChI=1S/C16H34O2Si/c1-5-6-7-8-9-10-12-15(16(17)18)13-11-14-19(2,3)4/h15H,5-14H2,1-4H3,(H,17,18) |
InChI Key |
CJMUCFAGIBNWBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCC[Si](C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)

![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-3-ylmethoxy)purine-2,6-dione](/img/structure/B14153027.png)
![2-{4-[(E)-(2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B14153030.png)
![11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14153041.png)




![5-ethoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14153061.png)

![[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B14153079.png)
![4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine](/img/structure/B14153080.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14153084.png)
